

Best practices for experimental controls in m6A studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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Technical Support Center: m6A Experimental Controls

This guide provides best practices, troubleshooting tips, and frequently asked questions regarding experimental controls for **N6-methyladenosine** (m6A) studies. It is designed for researchers, scientists, and drug development professionals to ensure the accuracy and reproducibility of their m6A experiments.

General Frequently Asked Questions (FAQs)

Q1: Why are experimental controls so critical in m6A studies?

A1: Experimental controls are fundamental in m6A research to ensure that the detected signal is a true representation of m6A modification and not an artifact. **N6-methyladenosine** is a low-stoichiometry modification, meaning it occurs on a small fraction of any given mRNA species.^[1] This makes the experiments highly sensitive to background noise and non-specific binding. Proper controls help to distinguish true m6A peaks from background noise, account for variations in gene expression, and validate the specificity of the antibodies and enzymes used.^{[2][3]}

Q2: What are the main categories of controls used in m6A research?

A2: Controls in m6A studies can be broadly categorized into three groups:

- **Sample-level controls:** These include input samples (total RNA), negative controls using non-specific IgG antibodies, and positive controls using synthetic RNA with known m6A modifications.
- **Gene-level controls:** For validation experiments like MeRIP-qPCR, this involves using primers for genes known to be methylated (positive controls) and genes known to be unmethylated (negative controls).[4]
- **Bioinformatic controls:** During data analysis, computational methods use input samples to normalize for gene expression levels and identify statistically significant m6A enrichment (peak calling).[2][5]

MeRIP-Seq: Troubleshooting and Controls

Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-Seq or m6A-Seq) is the most widely used technique for transcriptome-wide m6A mapping.[4][6][7] However, its reliability is highly dependent on rigorous controls.[8][9]

Q3: My MeRIP-seq results have high background noise. What are the likely causes and solutions?

A3: High background is a common issue in MeRIP-seq and can stem from several sources:

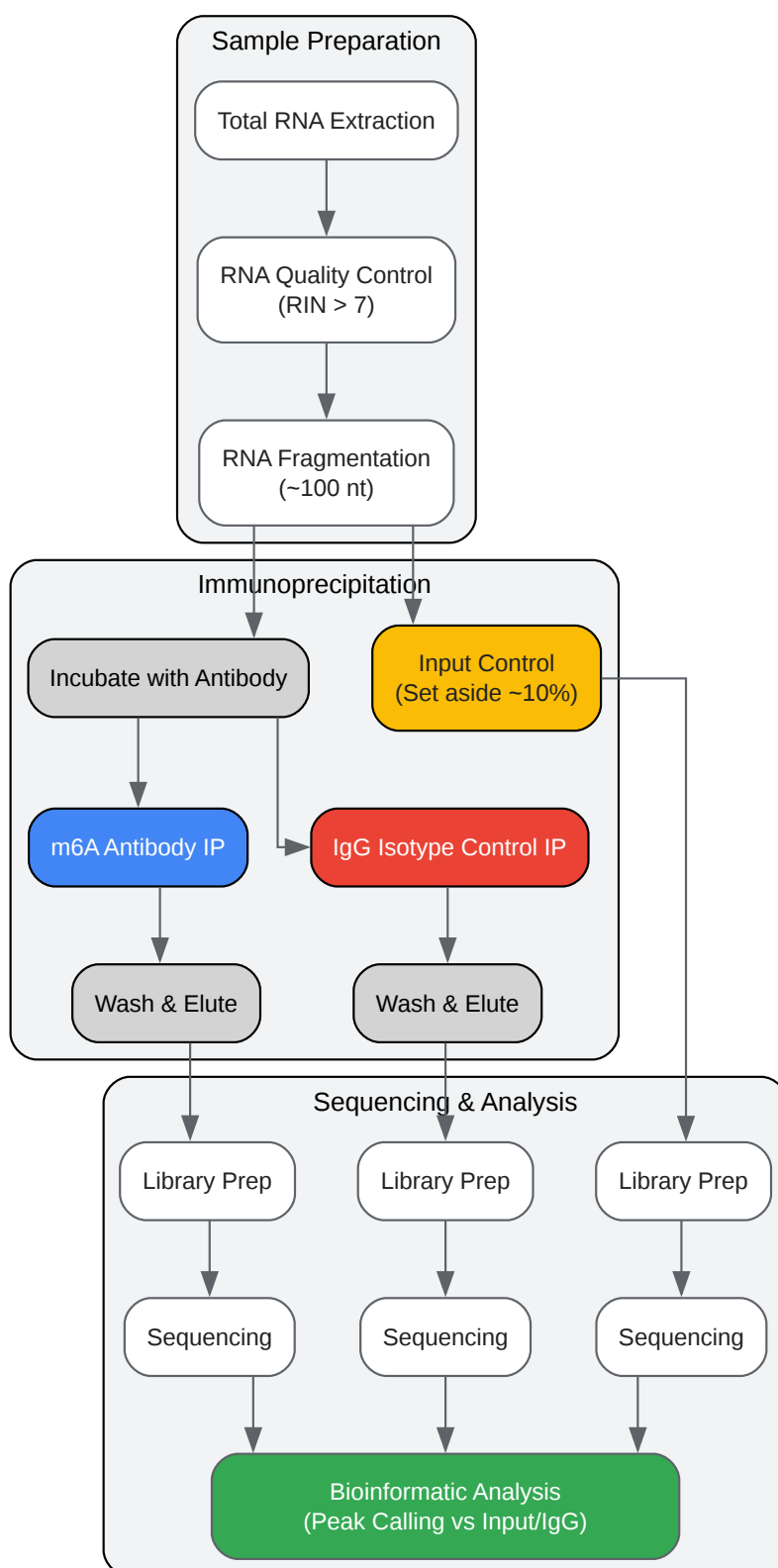
- **Non-specific Antibody Binding:** The anti-m6A antibody may bind to unmodified RNA or other molecules. To mitigate this, use a highly validated monoclonal antibody and include a parallel immunoprecipitation (IP) with a non-specific IgG of the same isotype.[4] This IgG control helps identify signals arising from non-specific interactions.
- **Insufficient Washing:** Inadequate washing after the IP step can leave unbound or weakly bound RNA, contributing to background. Optimize washing conditions by adjusting the salt concentration and number of washes.[10]
- **Poor Quality RNA:** Degraded RNA can expose sequences that non-specifically bind to the antibody or beads. Always start with high-quality, intact RNA, assessed by RIN (RNA Integrity Number) or equivalent methods.[4][11]

Q4: How do I properly use Input and IgG controls in MeRIP-Seq?

A4: Input and IgG controls are essential for accurate peak calling and data interpretation.

- **Input Control:** This is a sample of the fragmented total RNA that does not undergo immunoprecipitation. It represents the overall transcriptome abundance of each gene.^[6] During bioinformatic analysis, the IP signal is compared against the input signal to identify regions of significant enrichment, thereby normalizing for gene expression differences.^{[2][5]}
- **IgG Control:** This is a mock IP performed with a non-specific antibody (typically isotype-matched IgG).^[4] It accounts for background signal from non-specific binding of RNA to the antibody or the protein A/G beads. True m6A peaks should show significantly higher enrichment in the m6A-IP sample compared to both the input and the IgG-IP samples.

MeRIP-Seq Experimental Workflow with Controls



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Caption: MeRIP-Seq workflow highlighting the integration of Input and IgG controls.

Table 1: Summary of Key Controls in MeRIP-Seq

Control Type	Purpose	Implementation	Data Interpretation
Input RNA	To normalize for transcript abundance and identify regions of genuine m6A enrichment.	A fraction of the fragmented RNA is saved before the immunoprecipitation step.	Used as the background reference during peak calling analysis. A region is considered methylated if its read count is significantly higher in the IP sample than in the input.
IgG Control	To control for non-specific binding of RNA to the antibody and/or beads.	A parallel IP is performed using a non-specific IgG antibody of the same isotype as the anti-m6A antibody. [4]	Peaks found in the IgG sample are considered background noise. True m6A peaks should be absent or significantly lower in the IgG control.
Spike-In Control	To monitor IP efficiency and allow for normalization of m6A levels across different samples.	Synthetic RNA oligonucleotides with known m6A modifications are added to the RNA sample before IP.	The recovery rate of the spike-ins can be used to calculate a normalization factor to adjust for technical variability between experiments.
Methyltransferase Knockout/Knockdown	To provide a biological negative control with globally reduced m6A levels.	Perform MeRIP-seq on cells where a key methyltransferase (e.g., METTL3) has been knocked out or knocked down. [7] [12]	A significant reduction in m6A peaks is expected, confirming the specificity of the IP for m6A-containing transcripts.

Validation Stage: MeRIP-qPCR Controls

After identifying potential m6A sites with MeRIP-seq, validation is typically performed using MeRIP followed by quantitative PCR (MeRIP-qPCR).

Q5: How do I select positive and negative control genes for MeRIP-qPCR validation?

A5: Proper selection is crucial for interpreting MeRIP-qPCR results.

- **Positive Controls:** Choose genes that are well-established in the literature to be m6A-modified in your cell type or a similar one. The primers should target the specific region identified as a peak in your MeRIP-seq data. Examples often include transcripts of housekeeping genes known to be methylated, like ACTB or GAPDH, in certain contexts.
- **Negative Controls:** Select genes that are known to be unmethylated or that showed no m6A peaks in your sequencing data. The primers should target a region within these genes that contains the m6A consensus motif (RRACH) but lacks a peak.^[4] This ensures the lack of signal is not due to the absence of a potential methylation site.

Table 2: Example Control Genes for MeRIP-qPCR in Human Cells

Gene	Control Type	Rationale
EEF2	Positive	Often reported as a constitutively m6A-modified transcript.
HPRT1	Negative	Frequently used as a negative control with low or absent m6A modification. [13]
TUG1	Positive	A long non-coding RNA reported to have m6A modifications. [13]
Candidate Gene (Peak Region)	Experimental	A gene identified as methylated in your MeRIP-seq data.
Candidate Gene (Non-Peak Region)	Experimental	A region in your candidate gene that did not show an m6A peak.

Experimental Protocol: MeRIP-qPCR

- **Perform MeRIP:** Conduct the methylated RNA immunoprecipitation as you would for MeRIP-seq, including m6A-IP, IgG-IP, and Input samples for both your control and experimental conditions.
- **RNA Purification:** Purify RNA from all samples.
- **Reverse Transcription:** Synthesize cDNA from all samples using random primers or gene-specific primers.
- **qPCR:** Perform quantitative PCR using primer pairs designed for your positive control, negative control, and target gene regions.
- **Data Analysis:** Calculate the fold enrichment of m6A in the IP sample relative to the input. The formula involves normalizing the IP Ct value to the input Ct value.[\[4\]](#) A common method is the percent input calculation:

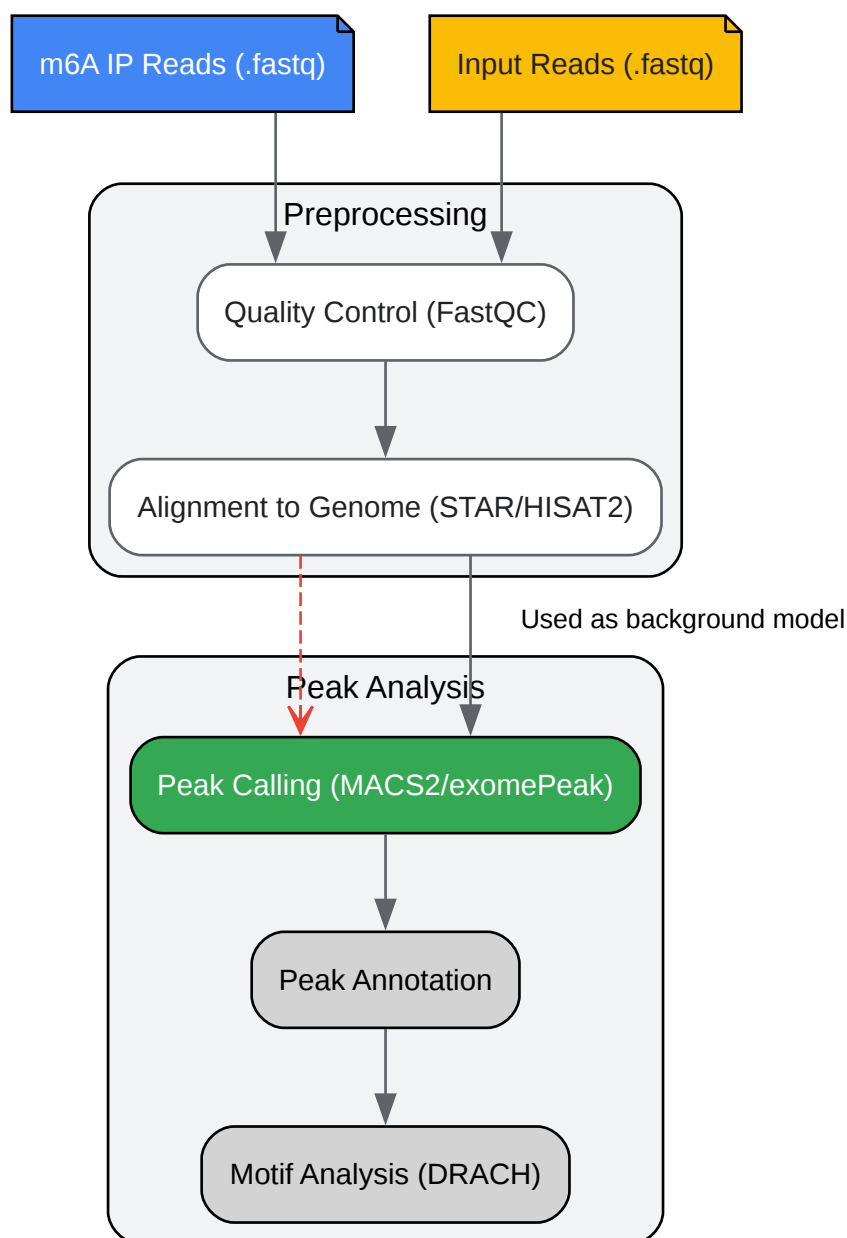
- Percent Input = $2^{-(\text{Adjusted IP Ct} - \text{Adjusted Input Ct})} * 100$
- Adjusted Ct accounts for the dilution factor of the input sample. A higher percent input value indicates greater enrichment.

Data Analysis and Interpretation

Q6: How are controls used in the bioinformatic pipeline for MeRIP-seq?

A6: Controls are integral to the bioinformatic analysis for identifying true m6A sites. The general workflow uses the control data to filter and normalize the experimental data, leading to a set of reliable m6A peaks.

Data Analysis Workflow



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Caption: Bioinformatic workflow for MeRIP-Seq data analysis using input controls.

- Alignment: Raw sequencing reads from both the m6A-IP and the input samples are aligned to a reference genome or transcriptome.[2][11]
- Peak Calling: Software like MACS2 or exomePeak is used to identify regions with a statistically significant enrichment of reads in the m6A-IP sample compared to the input

sample.[2][14][15] The input data provides a baseline of transcript expression, allowing the algorithm to distinguish true m6A-driven enrichment from high gene expression.

- **Differential Methylation Analysis:** When comparing two conditions (e.g., treatment vs. control), the analysis must account for changes in both methylation and overall gene expression. Statistical methods are employed to identify differential m6A peaks that are independent of changes in the transcription level of the host gene.[3]
- **Motif Analysis:** As a quality control step, identified peaks are often analyzed for the presence of the canonical m6A motif (e.g., DRACH). A high percentage of peaks containing this motif increases confidence in the quality of the dataset.[2][15]

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- To cite this document: BenchChem. [Best practices for experimental controls in m6A studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13912342#best-practices-for-experimental-controls-in-m6a-studies>]

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